molecular formula C6H10O4 B7769224 Ethylidene diacetate CAS No. 66455-31-0

Ethylidene diacetate

Cat. No.: B7769224
CAS No.: 66455-31-0
M. Wt: 146.14 g/mol
InChI Key: ACKALUBLCWJVNB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ethylidene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation and Reduction: Specific conditions and reagents for oxidation and reduction reactions involving this compound are not widely documented.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Major Products:

Mechanism of Action

The mechanism of action of ethylidene diacetate primarily involves its conversion to vinyl acetate through thermal elimination. This process is facilitated by the breaking of carbon-oxygen bonds and the formation of new carbon-carbon double bonds . The molecular targets and pathways involved in this conversion are primarily related to the catalytic activity of the ferric chloride and the thermal conditions applied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (ethylidene and acetate), which make it a versatile intermediate in organic synthesis. Its ability to undergo thermal elimination to produce vinyl acetate highlights its importance in industrial applications .

Properties

IUPAC Name

1-acetyloxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name ethylidene diacetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethylidene_diacetate
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1027188
Record name 1,1-Ethanediol diacetate
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-10-9, 66455-31-0
Record name Ethylidene diacetate
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Record name Ethylidene diacetate
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Record name ETHYLIDENE DIACETATE
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Record name 1,1-Ethanediol, 1,1-diacetate
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Record name Ethylidene di(acetate)
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Record name ETHYLIDENE DIACETATE
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Synthesis routes and methods I

Procedure details

A 300-ml Fisher-Porter bottle was charged with 61.2 g (0.60 mol) of acetic anhydride, 0.3 g of a 5% palladium-on-carbon catalyst, and 0.8 g of acetyl chloride. The bottle was pressurized to 80-95 psig with hydrogen. After 4 hours at 90° C., a gas chromatographic analysis showed 18% conversion, with about equal amounts of ethylidene diacetate and acetic acid formed.
Quantity
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0.8 g
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Synthesis routes and methods II

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl bromide was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.212 g of vinyl acetate and 65.8 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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10 g
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0.212 g
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Synthesis routes and methods III

Procedure details

The procedure of Example 9 was repeated except that 10 g of calcium iodide was used in place of methyl iodide and the reaction was carried out for 6 hours. GC analysis showed that 0.083 g of vinyl acetate and 12.7 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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10 g
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0.083 g
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Synthesis routes and methods IV

Procedure details

The procedure of Example 9 was repeated except that 0.451 g of palladium chloride was used in place of palladium supported on activated carbon and the reaction was effected for 3 hours. GC analysis showed that 1.51 g of vinyl acetate and 32.1 g of ethylidene diacetate were formed with considerable amount of acetic acid.
Quantity
0 (± 1) mol
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1.51 g
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Name
palladium chloride
Quantity
0.451 g
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

The procedure of Example 9 was repeated except that 10 g of methyl chloride was used in place of methyl iodide and the reaction was effected for 6 hours. GC analysis showed that 0.116 g of vinyl acetate, and 43.3 g of ethylidene diacetate were formed with considerable amount of acetic acid.
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0 (± 1) mol
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10 g
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0.116 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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